2-Ethylhexanoic acid;iron;propan-2-ol
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Overview
Description
2-Ethylhexanoic acid, iron, and propan-2-ol are three distinct chemical compounds that can be used in various industrial and scientific applications. 2-Ethylhexanoic acid is an organic compound with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents Iron is a chemical element with the symbol Fe and atomic number 26, known for its magnetic properties and its use in construction and manufacturing
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Ethylhexanoic Acid
Industrial Production: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal.
Laboratory Synthesis: In the laboratory, 2-ethylhexanoic acid can be synthesized by the oxidation of 2-ethylhexanol in aqueous sodium hydroxide solution using potassium permanganate.
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Iron
Industrial Production: Iron is typically extracted from iron ore in a blast furnace. The ore is reduced by carbon (in the form of coke) at high temperatures to produce molten iron, which is then refined to remove impurities.
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Propan-2-ol
Industrial Production: Propan-2-ol is produced by the hydration of propene. This can be done either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce propan-2-ol.
Chemical Reactions Analysis
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2-Ethylhexanoic Acid
Oxidation: 2-Ethylhexanoic acid can undergo oxidation reactions to form various products depending on the conditions and reagents used.
Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.
Substitution: It can form esters and amides through reactions with alcohols and amines, respectively.
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Iron
Oxidation: Iron readily oxidizes to form iron oxides, such as rust (Fe₂O₃).
Reduction: Iron can be reduced from its ores using carbon in a blast furnace.
Substitution: Iron can form various compounds through substitution reactions, such as iron sulfides and iron chlorides.
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Propan-2-ol
Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents like chromic acid.
Reduction: It can be reduced to propane using strong reducing agents.
Substitution: It can undergo substitution reactions to form esters and ethers.
Scientific Research Applications
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2-Ethylhexanoic Acid
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Iron
Biology: Essential for oxygen transport in the blood as part of hemoglobin.
Medicine: Used in various medical devices and supplements.
Industry: Widely used in construction, manufacturing, and as a catalyst in chemical reactions.
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Propan-2-ol
Chemistry: Commonly used as a solvent in laboratories.
Biology: Used as a disinfectant and antiseptic.
Industry: Employed in the manufacture of cosmetics, pharmaceuticals, and cleaning products.
Mechanism of Action
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2-Ethylhexanoic Acid
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Iron
Mechanism: Participates in redox reactions, transferring electrons to facilitate various biochemical and industrial processes.
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Propan-2-ol
Mechanism: Disrupts cell membranes and denatures proteins, making it effective as a disinfectant.
Comparison with Similar Compounds
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2-Ethylhexanoic Acid
Similar Compounds: Valproic acid, 2-Ethylhexanol, Propylheptyl alcohol.
Uniqueness: Its ability to form highly soluble metal complexes makes it unique among similar carboxylic acids.
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Iron
Similar Compounds: Cobalt, Nickel.
Uniqueness: Its abundance and magnetic properties make it distinct from other transition metals.
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Propan-2-ol
Similar Compounds: Ethanol, Methanol.
Uniqueness: Its balance of hydrophilic and hydrophobic properties makes it an effective solvent and disinfectant.
Properties
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBQBNMPOKFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32FeO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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